molecular formula C57H90ClN19O21S2 B032122 Bleomycin A5 hydrochloride CAS No. 55658-47-4

Bleomycin A5 hydrochloride

Numéro de catalogue B032122
Numéro CAS: 55658-47-4
Poids moléculaire: 1477.0 g/mol
Clé InChI: NRVKJXFKQWUKCB-GIIHLZIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bleomycin A5 HCl is an antibiotic derived from the bacterium Streptomyces verticillus. It is commonly used in laboratory experiments to study the effects of antibiotics on bacterial growth. Bleomycin A5 HCl is a unique antibiotic due to its ability to inhibit both Gram-positive and Gram-negative bacteria. Its mechanism of action is not fully understood, but it is thought to act by disrupting the cell membrane and inhibiting the synthesis of essential proteins. Bleomycin A5 HCl has been used in a variety of scientific research applications, including the study of antibiotic resistance, gene regulation, and cancer research.

Applications De Recherche Scientifique

Médicament anticancéreux

Le chlorhydrate de Bleomycin A5 est un médicament anticancéreux . Il est utilisé en association avec d'autres agents antinéoplasiques pour traiter divers types de cancers tels que les carcinomes testiculaires, ovariens, cervicaux, de la tête et du cou, œsophagiens, thyroïdiens et les lymphomes .

Inducteur de clivage de l'ADN

Le chlorhydrate de Bleomycin A5 est un inducteur de clivage de l'ADN . Il fonctionne en produisant des cassures de l'ADN, ce qui conduit à la mort cellulaire . Cette propriété le rend efficace dans le traitement de divers cancers .

Inducteur d'arrêt du cycle cellulaire

Le chlorhydrate de Bleomycin A5 peut induire un arrêt du cycle cellulaire . En arrêtant le cycle cellulaire, il empêche la prolifération des cellules cancéreuses, contribuant ainsi à ses propriétés anticancéreuses .

Inducteur d'apoptose

Le chlorhydrate de Bleomycin A5 peut induire l'apoptose . L'apoptose, ou mort cellulaire programmée, est un mécanisme que le corps utilise pour se débarrasser des cellules endommagées ou indésirables. En induisant l'apoptose, le chlorhydrate de Bleomycin A5 peut contribuer à éliminer les cellules cancéreuses .

Inhibiteur de la réductase de la thioredoxine

Le chlorhydrate de Bleomycin A5 peut inhiber la réductase de la thioredoxine <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.4309

Mécanisme D'action

Target of Action

Bleomycin A5 primarily targets DNA within cells . It selectively inhibits the synthesis of deoxyribonucleic acid (DNA), with the guanine and cytosine content correlating with the degree of cross-linking . It has also been shown to increase the activity of caspase-3 and p53 , and inhibit telomerase activity , leading to apoptosis .

Mode of Action

The compound interacts with its targets by chelating metal ions, primarily iron, to produce a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA . This leads to DNA damage and, ultimately, cell death . At high concentrations, cellular RNA and protein synthesis are also suppressed .

Biochemical Pathways

The primary biochemical pathway affected by Bleomycin A5 is DNA synthesis. The compound’s ability to cleave DNA disrupts normal cellular replication and transcription processes . Additionally, the increase in caspase-3 and p53 activity, along with the inhibition of telomerase, leads to the initiation of the apoptosis pathway .

Pharmacokinetics

While specific pharmacokinetic data for Bleomycin A5 is limited, it is known that the bioavailability of Bleomycin (a mixture of mainly two compounds A2 and B2) is 100% following intramuscular administration, and 70% following subcutaneous administration . The elimination half-life is approximately two hours, and it is primarily excreted by the kidneys (60-70%) .

Result of Action

The primary result of Bleomycin A5’s action is the induction of apoptosis, or programmed cell death . By causing DNA damage and increasing the activity of pro-apoptotic proteins, the compound effectively halts cell growth and triggers cell death .

Action Environment

The action, efficacy, and stability of Bleomycin A5 can be influenced by various environmental factors. For instance, the DNA-cleaving actions of Bleomycin are dependent on oxygen and metal ions . Furthermore, the compound’s cytotoxicity can vary among different cell lines, potentially due to differences in cellular uptake, DNA repair rate, and/or drug detoxification .

Safety and Hazards

Excessive exposure to Bleomycin may cause fever, chills, nausea, vomiting, mental confusion, and wheezing . It may cause irritation to eyes, skin, and the respiratory tract . It may also cause a darkening or thickening of the skin . It may cause an allergic reaction .

Orientations Futures

Due to the current critical shortage of Bleomycin Sulfate for Injection, USP, 15 units and 30 units per vial in the United States (U.S.) market, Amneal Biosciences is coordinating with the U.S. Food and Drug Administration (FDA) to increase the availability of Bleomycin Sulfate for Injection, USP, 15 units per vial .

Analyse Biochimique

Biochemical Properties

Bleomycin A5 Hydrochloride is known to bind DNA and induce DNA cleavage and strand breaks . This ability to produce DNA breaks leads to cell death . The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to inhibit the synthesis of deoxyribonucleic acid (DNA), and at high concentrations, it can also suppress cellular RNA and protein synthesis .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes . It influences cell function by altering cell cycle regulation, inhibiting proliferation, and inducing apoptosis . It also decreases tumor size in cellular and animal models of hemangioma . Furthermore, it has been shown to induce in vivo fibrosis and inflammation by generating peroxynitrites, a strong oxidizing agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA. It selectively inhibits the synthesis of DNA, leading to DNA cleavage and strand breaks . This DNA damage triggers cell death, thereby exerting its antitumor effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have shown that administration of single or multiple doses of Bleomycin by various routes induces pulmonary fibrosis, with significant dose-dependent mortality .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is a hydrophilic molecule that depends on transporters or endocytosis receptors to get inside of cells .

Subcellular Localization

Given its DNA-binding properties, it is likely that it localizes to the nucleus where it interacts with DNA to exert its effects .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Bleomycin A5 HCl involves the condensation of L-ornithine, D-serine, and alpha-ketoglutaric acid to form the peptide backbone, followed by the attachment of the side chains and subsequent deprotection and activation steps.", "Starting Materials": [ "L-ornithine", "D-serine", "alpha-ketoglutaric acid", "Fmoc-protected amino acids", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Triethylamine (TEA)", "Bleomycin A2" ], "Reaction": [ "Condensation of L-ornithine, D-serine, and alpha-ketoglutaric acid to form the peptide backbone", "Attachment of Fmoc-protected amino acids to form side chains", "Deprotection of Fmoc groups using piperidine", "Activation of carboxylic acid groups using DCC and NHS", "Coupling of activated carboxylic acid groups to amine groups on the peptide backbone", "Removal of protecting groups using TFA", "Purification of Bleomycin A5 HCl" ] }

Numéro CAS

55658-47-4

Formule moléculaire

C57H90ClN19O21S2

Poids moléculaire

1477.0 g/mol

Nom IUPAC

[(2S,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride

InChI

InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55-,56-;/m0./s1

Clé InChI

NRVKJXFKQWUKCB-GIIHLZIVSA-N

SMILES isomérique

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl

SMILES canonique

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl

Numéros CAS associés

11116-32-8 (Parent)

Synonymes

N1-[3-[(4-Aminobutyl)amino]propyl]bleomycinamide Hydrochloride Salt

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bleomycin A5 HCl
Reactant of Route 2
Bleomycin A5 HCl
Reactant of Route 3
Bleomycin A5 HCl
Reactant of Route 4
Bleomycin A5 HCl
Reactant of Route 5
Bleomycin A5 HCl
Reactant of Route 6
Reactant of Route 6
Bleomycin A5 HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.